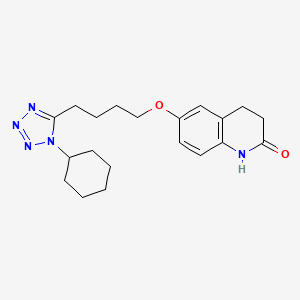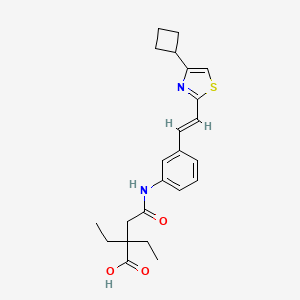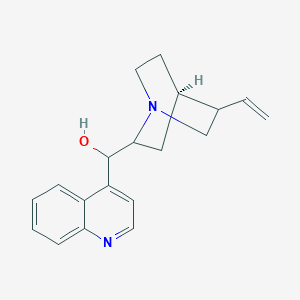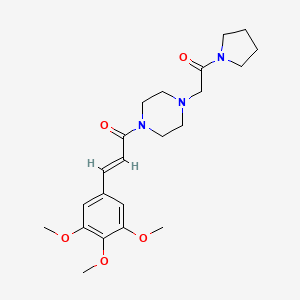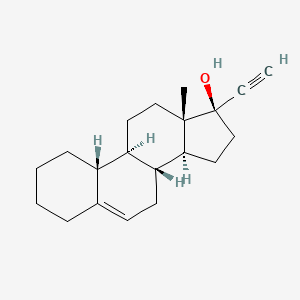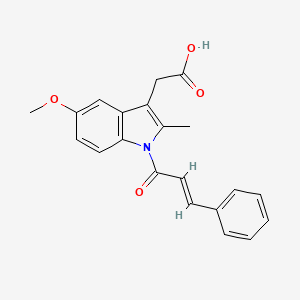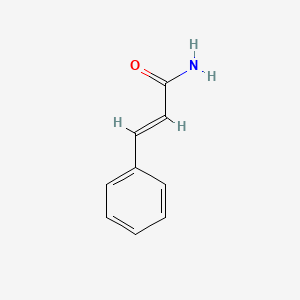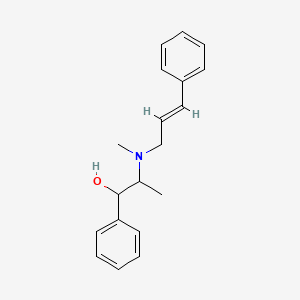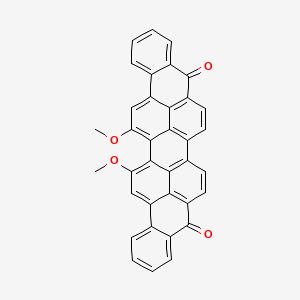
Vat Green 1
概要
説明
Synthesis Analysis
The synthesis of Vat Green 1 involves complex chemical reactions. For instance, the preparation of benzanthrone, a precursor to this compound, involves the reaction of anthraquinone with glycerol in the presence of iron, which acts as a reducing agent .Molecular Structure Analysis
The molecular formula of this compound is C36H20O4 . Its monoisotopic mass is 516.136169 Da . The InChIKey of this compound is JXUKQCUPTNLTCS-UHFFFAOYSA-N .Chemical Reactions Analysis
Vat dyes, including this compound, are chemically complex dyes that are insoluble in water. They must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Once attached to the fabric, the leuco dye is then oxidized to the insoluble state which is intensely colored .Physical And Chemical Properties Analysis
This compound is a dark green solid . It has a molecular weight of 516.5 g/mol . The compound is insoluble in water but can be solubilized by reduction to its leuco form .科学的研究の応用
積層造形(3D印刷)
Vat Green 1: は、特に浴槽光重合プロセスにおける積層造形の分野で利用されてきました 。この技術では、UV光を用いて液体樹脂を層状に固体物体に変換します。この方法が提供する精度と制御により、高い機械的強度と優れた仕上げを備えた複雑な三次元物体を作成するのに適しています。このプロセスで使用されるナノ複合材料へのthis compoundの組み込みにより、最終製品の特性を強化できるため、航空宇宙、自動車、医療などの業界で貴重な存在となります。
光触媒と環境修復
この化合物は、特に工業汚染物質の光分解における環境用途で有望であることが示されています 。this compoundは、多層カーボンナノチューブ(MWCNT)と二酸化チタン(TiO2)と組み合わせて、光触媒活性を示すナノ複合材料を形成します。これらの複合材料は、廃水中の染料の化学的酸素要求量(COD)を効果的に削減できるため、this compoundが繊維染料汚染物質の処理と水の浄化に役立つ可能性を示唆しています。
グリーンテクノロジーの革新
グリーンテクノロジーの分野では、this compoundがグリーン特許の開発に役立つ可能性があります 。この化合物の特性は、持続可能な慣行と環境に優しいイノベーションの進歩に貢献する可能性があります。この分野の研究は、様々な技術の効率と環境への影響を向上させることに焦点を当てており、this compoundは新しい材料やプロセスにおける構成要素となる可能性があります。
繊維産業
VAT染料: はthis compoundの伝統的な用途であり、繊維に色を付けるために使用されます 。最近の進歩により、室温でのVAT染色が探求されており、これはよりエネルギー効率が高く、環境に優しい方法となり得ます。VATプロセスにおける細菌細胞溶解液の使用は、染料業界に革命を起こす可能性のある新しいアプローチであり、this compoundはこれらの研究における重要な染料となっています。
ナノ複合材料
This compoundは、ナノ複合材料の作成に関与しています 。これらの材料は、ナノスケールの寸法により、優れた機械的、電気的、熱的特性を示します。this compoundは、電子機器、航空宇宙、生体医療、エネルギー貯蔵分野における用途が研究されているポリマーマトリックス、金属マトリックス、セラミックマトリックスのナノ複合材料の一部となり得ます。
電子機器とセンサー技術
This compoundは、ナノスケールで高い表面積とほぼ完全な結晶秩序などの独自の特性を備えており、電子機器とセンサー技術アプリケーションにとって興味深い候補となっています 。これは、高い感度と特異性を必要とするセンサーの開発や、化合物の安定性と導電率の恩恵を受ける電子システムで使用できる可能性があります。
作用機序
Target of Action
Vat Green 1, a synthetic organic compound, is primarily used as a dye in various industries . Its primary targets are the fibers of fabrics, including cotton, silk, and wool . It binds to these fibers, imparting a vibrant green color .
Mode of Action
The mode of action of this compound involves its interaction with the fibers of fabrics . The dye binds to the fibers, resulting in a change in their color . This binding is facilitated by the molecular structure of this compound, which consists of a complex arrangement of carbon, hydrogen, and nitrogen atoms .
Pharmacokinetics
This compound is insoluble in water but soluble in organic solvents such as acetone and ethanol . This solubility profile influences its application in dyeing processes.
Result of Action
The primary result of this compound’s action is the imparting of a vibrant green color to the fabrics to which it is applied . This color change is due to the dye’s binding to the fabric fibers . In addition to textiles, this compound can also be used as a colorant in the production of paints, inks, and plastics .
Safety and Hazards
When handling Vat Green 1, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
生化学分析
Biochemical Properties
As a vat dye, it undergoes a redox reaction when applied to cellulosic fiber . This suggests that it may interact with enzymes, proteins, and other biomolecules that participate in redox reactions.
Cellular Effects
For instance, they can affect the aesthetic quality of bodies of water by increasing biochemicals and chemical oxygen demand, reducing photosynthesis, and preventing plant growth .
Molecular Mechanism
As a vat dye, it requires a reducing agent to solubilize it, converting the dye to its soluble “leuco” form . Once attached to the fabric, the leuco dye is then oxidized to an insoluble state, which is intensely colored .
Metabolic Pathways
As a vat dye, it undergoes a redox reaction when applied to cellulosic fiber , suggesting that it may interact with enzymes or cofactors involved in redox reactions.
特性
IUPAC Name |
30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-21(17)35(37)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)38)16-28(40-2)34(32(20)30)33(27)31(19)29(23)25/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKQCUPTNLTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044531 | |
| Record name | C.I. Vat Green 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [MSDSonline] | |
| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Green 1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
128-58-5, 113255-70-2, 12663-53-5 | |
| Record name | 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI Vat Green 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Green 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16,17-dimethoxyviolanthrene-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-dimethoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione, 16,17-dimethoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAT GREEN 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C13513T4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. VAT GREEN 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5474 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Vat Green 1 particularly challenging to remove from textile wastewater?
A1: Unlike some other dye classes, this compound, belonging to the vat dye category, exhibits poor coagulation and flocculation properties []. This means that conventional physical-chemical treatment methods, such as coagulation-flocculation, are less effective in removing it from wastewater.
Q2: What alternative methods have shown promise in removing this compound from wastewater?
A2: Research suggests that membrane filtration techniques and adsorption onto specific materials hold potential for this compound removal. For instance, studies have explored the use of nano zero-valent iron (NZVI) particles for efficient adsorption of this compound from aqueous solutions [, ].
Q3: How does the adsorption of this compound onto NZVI particles work?
A3: The adsorption process of this compound onto NZVI particles is rapid, achieving equilibrium within a short timeframe []. The Freundlich isotherm model effectively describes this adsorption behavior, suggesting multilayer adsorption onto heterogeneous surfaces [].
Q4: Can the adsorption efficiency of this compound onto NZVI be optimized?
A4: Yes, research utilizing experimental design and response surface modeling (RSM) has demonstrated the possibility of optimizing this compound removal by NZVI []. Factors such as NZVI dose, pH, contact time, and initial dye concentration significantly influence the adsorption process.
Q5: Beyond wastewater treatment, what other applications have been investigated for this compound?
A5: this compound was explored as a potential dye for a rocket propellant (H-70) in the F-16 EPU due to its visibility []. While the dye successfully provided visual detection upon leakage, it negatively impacted the catalytic activity of the propellant's catalyst.
Q6: Are there any known toxicological concerns associated with this compound?
A6: Studies on fish species like Channa punctatus have revealed that exposure to sublethal concentrations of this compound can induce histological changes in vital organs such as the gills, liver, kidney, and intestine [, ]. These changes indicate potential toxicity and highlight the importance of mitigating the release of this compound into aquatic environments.
Q7: Does this compound impact the biochemical processes within fish?
A7: Research on Channa punctatus and Cyprinus carpio exposed to this compound revealed significant alterations in carbohydrate, protein, and lipid levels in their muscle tissues []. These findings underscore the potential for this compound to disrupt metabolic processes in aquatic organisms.
Q8: What strategies can be employed to reduce the environmental impact of this compound?
A8: Minimizing the environmental impact of this compound requires a multifaceted approach. This includes optimizing dyeing processes to reduce dye consumption and wastewater generation, implementing effective treatment technologies for dye removal from effluents, and exploring alternative dyes with lower environmental footprints [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




